Sodium sulfite

Vue d'ensemble

Description

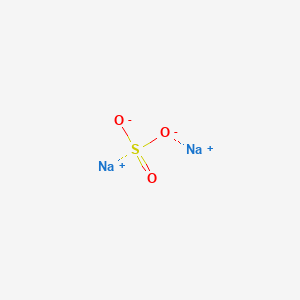

Sodium sulfite (Na₂SO₃) is an inorganic compound composed of two sodium ions (Na⁺) and one sulfite ion (SO₃²⁻). It exists as a white, crystalline solid with a molecular weight of 126.043 g/mol and a density of 2.633 g/cm³ (anhydrous form). Its saturated aqueous solution has a pH of ~9, reflecting its mild alkalinity .

Méthodes De Préparation

Traditional Soda Ash–Sulfur Dioxide Reaction

The conventional method for sodium sulfite production involves the reaction of sodium carbonate (soda ash) with sulfur dioxide (SO₂) in an aqueous medium. This two-step process is characterized by precise pH and temperature control to optimize yield and purity .

Reaction Mechanism and Process Conditions

In the first stage, sulfur dioxide gas is bubbled through a sodium carbonate solution, forming sodium bisulfite (NaHSO₃):

Subsequent neutralization with sodium hydroxide or additional soda ash converts bisulfite to sulfite:

Critical parameters include:

-

pH Range : 6.5–7.6 to prevent preferential bisulfite formation (<6.5) or incomplete conversion (>7.6) .

-

Temperature : Maintained above 35°C to crystallize anhydrous Na₂SO₃ instead of the heptahydrate .

-

Iron Impurities : Solutions must contain <3 ppm dissolved iron to avoid crystal inhibition and product discoloration .

Industrial Implementation

A representative setup described in utilizes a stainless steel reactor charged with 9 gallons of iron-free this compound solution. SO₂ gas and soda ash are fed concurrently at 50–75°C, with continuous agitation to sustain a 20–40% crystal suspension. Post-crystallization, the slurry is filtered, and the mother liquor recycled. The final product achieves 98.2% Na₂SO₃ purity with <5.5 ppm iron .

Table 1: Key Parameters in Traditional Method

| Parameter | Range/Value | Impact on Process |

|---|---|---|

| Temperature | 50–80°C | Ensures anhydrous form |

| pH | 6.5–7.6 | Prevents bisulfite dominance |

| Iron Content | <3 ppm | Avoids crystal defects |

| Reaction Time | 2–4 hours | Maximizes conversion |

Industrial By-Product Utilization Method

To address cost and sustainability challenges, methods leveraging industrial by-products like anhydrous sodium sulfate (Na₂SO₄) have gained traction. This approach converts waste sulfate into sulfite via reaction with sulfur dioxide and calcium compounds .

Process Overview

The Chinese patent outlines the following steps:

-

Acidification : SO₂ gas reacts with a calcium hydroxide suspension to form calcium bisulfite:

-

Sulfate Conversion : Sodium sulfate is introduced to precipitate calcium sulfate (gypsum):

-

Neutralization : Sodium bisulfite is treated with soda ash to yield sulfite:

Advantages and Challenges

-

Cost Reduction : Utilizing by-product Na₂SO₄ lowers raw material expenses by 30–40% .

-

Waste Minimization : Co-produced gypsum (CaSO₄·2H₂O) is marketable, ensuring near-zero waste discharge .

-

Complexity : Requires precise staging of neutralization and vacuum evaporation to isolate anhydrous Na₂SO₃ .

Table 2: By-Product Method Performance Metrics

| Metric | Value | Notes |

|---|---|---|

| Reaction Temperature | 70–75°C | Optimizes gypsum precipitation |

| Final pH | 7.0–7.5 | Ensures complete neutralization |

| Product Purity | 99.3% Na₂SO₃ | Competitive with traditional |

| By-Product Yield | 1.2 tons gypsum/ton Na₂SO₃ | Economically viable |

Natural Alkali and Alternative Raw Material Approaches

In regions with abundant natural alkali reserves, such as China’s solar alkali (a mix of sodium carbonate, bicarbonate, and impurities), modified methods reduce reliance on synthetic soda ash .

Solar Alkali Utilization

Natural alkali is slurried with water and treated with SO₂ gas from sulfur combustion:

Impurities like nitrate and chloride are removed via fractional crystallization, yielding 95–97% pure Na₂SO₃ .

Brine and Ammonium Bicarbonate Routes

Emerging methods employ underground brine (NaCl-rich) and ammonium bicarbonate:

-

Brine Electrolysis : Generates NaOH and Cl₂, with NaOH reacting with SO₂ to form Na₂SO₃ .

-

Ammonium Bicarbonate Reaction :

Followed by metathesis with NaCl:

Table 3: Comparative Analysis of Methods

| Method | Raw Material Cost | Purity (%) | Environmental Impact |

|---|---|---|---|

| Traditional | High | 98.2 | CO₂ emissions |

| By-Product Utilization | Low | 99.3 | Near-zero waste |

| Natural Alkali | Moderate | 95–97 | Low emissions, resource-dependent |

Applications De Recherche Scientifique

Industrial Applications

Pulp and Paper Industry

- Sodium sulfite is predominantly used in the pulp and paper industry as a cooking agent in the sulfite pulping process. This method enhances the yield of pulp from wood fibers while maintaining a lighter color and reducing the need for bleaching agents. The efficiency of this compound in this context can be attributed to its ability to soften lignin, facilitating easier separation from cellulose fibers .

Water Treatment

- As an oxygen scavenger, this compound is employed in water treatment processes to remove excess chlorine, making it suitable for drinking water, swimming pools, and industrial applications. This property helps prevent corrosion in steam boilers by maintaining low oxygen levels in the water .

Textile Industry

- In textile manufacturing, this compound serves as a bleaching agent and dechlorinating agent. It improves the whiteness of cotton fabrics during processing and prevents the degradation of fiber strength caused by local oxidation .

Photography

- This compound is utilized in photographic processing to protect developer solutions from oxidation. It acts as a stabilizer for photographic emulsions, ensuring consistent quality in image development .

Chemical Manufacturing

- The compound is also significant in chemical manufacturing processes such as sulfonation and sulfomethylation. It plays a role in producing sodium thiosulfate and various dyes .

Food Industry

This compound is widely recognized for its use as a preservative and antioxidant in the food industry. Its applications include:

- Preservation : It inhibits microbial growth, extending the shelf life of perishable products such as dried fruits and meats.

- Antioxidant : this compound prevents oxidation reactions that can lead to discoloration and spoilage of food products .

Case Study 1: Pulp Yield Improvement

In studies conducted on the application of this compound in alkaline wheatgrass cooking, it was found that using this compound significantly improved pulp yield while reducing foam production during processing. This resulted in better water filtration and lower energy consumption during washing processes .

Case Study 2: Textile Processing

Research demonstrated that using this compound during the cooking process of cotton fabrics not only improved whiteness but also effectively removed impurities without compromising fiber integrity. This method has been particularly beneficial for low-grade cotton containing higher levels of contaminants .

Case Study 3: Water Dechlorination

In water treatment facilities, this compound has been successfully implemented to dechlorinate water supplies. Its effectiveness as an oxygen scavenger has led to reduced corrosion rates in piping systems, contributing to longer infrastructure lifespans and lower maintenance costs .

Health and Safety Considerations

While this compound has numerous benefits, it is essential to consider its health implications. Studies indicate that exposure to high concentrations may lead to respiratory issues or allergic reactions in sensitive individuals . Regulatory bodies monitor its use in food products to ensure safety standards are maintained.

Mécanisme D'action

Sodium sulfite exerts its effects primarily through its reducing properties. It donates electrons to other molecules, thereby reducing them. This mechanism is crucial in its role as an antioxidant and preservative. In biological systems, this compound can scavenge oxygen, preventing oxidative damage to cells and tissues . Additionally, it can interact with aldehydes to form stable bisulfite adducts, which are useful in various chemical processes .

Comparaison Avec Des Composés Similaires

Sodium Sulfite vs. Sodium Sulfate (Na₂SO₄)

| Parameter | This compound (Na₂SO₃) | Sodium Sulfate (Na₂SO₄) |

|---|---|---|

| Oxidation State of S | +4 | +6 |

| Solubility | 27 g/100 mL (20°C) | 47.6 g/100 mL (20°C) |

| Geometry | Trigonal Pyramidal (SO₃²⁻) | Tetrahedral (SO₄²⁻) |

| Applications | Oxygen scavenger, food preservative | Desiccant, laxative, glass manufacturing |

| Toxicity | May cause allergic reactions | Generally non-toxic |

Key Insight : this compound’s lower oxidation state (+4) makes it a stronger reductant than sulfate (+6), but sulfate’s higher solubility and stability broaden its industrial utility .

This compound vs. Sodium Metabisulfite (Na₂S₂O₅)

- Chemical Reactivity : Sodium metabisulfite (a bisulfite dimer) releases SO₂ in acidic conditions, enhancing its antimicrobial potency. This compound, by contrast, reacts directly with oxidants without gas emission .

- Food Preservation : Both are used in winemaking, but metabisulfite’s higher SO₂ content makes it more effective against wild yeast .

- Biochemical Impact: Metabisulfite converts hydroxocobalamin to sulfocobalamin, while sulfite shows similar but less pronounced effects .

This compound vs. Sodium Dithionite (Na₂S₂O₄)

| Parameter | This compound | Sodium Dithionite |

|---|---|---|

| Reduction Capacity | Moderate | High |

| Cost (per mM) | $0.013/L (15 mM) | $0.034/L (3.8 mM) |

| Applications | Pulp processing, dechlorination | Textile bleaching, nanoparticle synthesis |

Key Insight : Dithionite’s superior reducing power comes at a higher cost, limiting its use in large-scale applications like pulp refining .

Sulfite vs. Other Sulfur Oxyanions

- Sulfide (S²⁻): More toxic and less stable than sulfite; unsuitable for microbial growth media despite being an electron donor .

- Thiosulfate (S₂O₃²⁻) : Less effective in oxygen scavenging but critical in photography and cyanide antidotes .

Research Findings and Data Tables

Table 1: Techno-Economic Comparison of Reducing Agents

| Compound | Molarity | Cost (USD/L) | Efficiency (Relative to Na₂SO₃) |

|---|---|---|---|

| This compound | 15 mM | 0.013 | 1.0 (Baseline) |

| Sodium Dithionite | 3.8 mM | 0.034 | 2.6 |

| Sodium Borohydride | 1.7 mM | 0.12 | 8.9 |

Source: Comparative study on sulfur oxyanions in pulp refining

Table 2: Microbial Growth on Sulfur Sources

| Compound | Growth Rate (Relative) | Electron Donor Efficiency |

|---|---|---|

| This compound | Low | Moderate |

| Sodium Thiosulfate | Moderate | High |

| Sulfur Powder | High | High |

Source: Bacterial strain NR1 growth analysis

Activité Biologique

Sodium sulfite (Na₂SO₃) is a widely used compound in various industries, primarily as a preservative and antioxidant in food and pharmaceuticals. Its biological activity has been the subject of numerous studies, revealing both beneficial and adverse effects on human health and biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential health impacts, and relevant research findings.

This compound exerts its biological effects primarily through its role as an antioxidant. It can scavenge free radicals, thereby reducing oxidative stress in cells. However, it also has cytotoxic properties that can lead to cellular damage under certain conditions.

Oxidative Stress Induction

Recent studies indicate that this compound can induce oxidative stress in various cell types. For example, research demonstrated that exposure to this compound caused significant cytotoxicity in rat gastric mucosal cells (RGM1) through the formation of reactive oxygen species (ROS) and subsequent protein carbonylation . This oxidative damage is associated with gastric tissue injury, underscoring the dual nature of this compound as both an antioxidant and a potential source of cellular harm.

Adverse Health Effects

The use of this compound has been linked to several adverse reactions, particularly in sensitive individuals. These include:

- Respiratory Reactions : this compound exposure can trigger bronchoconstriction and asthma symptoms in susceptible populations. Studies report that 3-10% of asthmatics may experience severe respiratory reactions upon ingestion or exposure to sulfites .

- Gastrointestinal Effects : this compound has been shown to cause gastric mucosal injury, leading to symptoms such as abdominal pain and diarrhea . The cytotoxic effects observed in laboratory studies raise concerns about its safety as a food additive.

- Anaphylactic Reactions : There have been documented cases of anaphylaxis linked to sodium metabisulfite (a related compound), highlighting the potential for serious allergic responses .

Case Studies

-

Graft Vasculopathy Study : A study on murine aortic transplantation found that this compound exacerbated graft vasculopathy. The treatment with this compound resulted in increased intima thickness and α-smooth muscle actin expression, indicating enhanced intimal hyperplasia . This suggests that while this compound may have antioxidant properties, it can also promote pathological changes in vascular tissues.

Treatment Group Mean Intima Thickness (μm) Mean Intima to Media Ratio α-Smooth Muscle Actin Score Syngeneic 7.36 ± 3.43 0.16 ± 0.08 0.43 ± 0.20 Allogeneic 96.1 ± 11.0* 2.29 ± 0.26* 1.86 ± 0.26* Na₂SO₃ (0.1 M) 129 ± 7.00* 3.44 ± 0.17*,a 2.86 ± 0.14*, #,a Na₂SO₃ (0.01 M) 110 ± 6.93* 2.68 ± 0.27* 2.00 ± 0.32* Na₂SO₄ (0.1 M) 89.5 ± 2.11* 2.45 ± 0.19 1.80 ± 0.20 - Gut Bacteria Study : Another study investigated the impact of this compound on beneficial gut bacteria such as Lactobacillus. Results showed that concentrations between 250-500 ppm inhibited bacterial growth significantly within two hours, indicating a bactericidal effect at higher concentrations .

Analyse Des Réactions Chimiques

Acid-Base Reactions

Sodium sulfite undergoes hydrolysis in aqueous solutions, producing basic solutions due to its weak base nature :

In acidic conditions, sulfite ions react to form sulfurous acid (H₂SO₃), which decomposes into sulfur dioxide gas :

\ce{SO3^{2-}+2H+->H2SO3->H2O+SO2^}

Key Safety Note : This reaction releases toxic SO₂ gas, posing inhalation hazards .

Oxidation by Oxygen

Sulfite is readily oxidized to sulfate in the presence of atmospheric O₂ :

The reaction rate depends on pH, sulfite concentration, and temperature. At pH 6–8, oxidation rates increase linearly with sulfite concentration, achieving ~80% NO₂ removal efficiency in scrubbing systems at 20 mM Na₂SO₃ .

Reaction with Permanganate

In acidic media, sulfite reduces permanganate (MnO₄⁻) to Mn²⁺, while being oxidized to sulfate :

Experimental Observation : Purple MnO₄⁻ solution decolorizes upon reaction .

Reaction with Iron(III)

Sulfite reduces Fe³⁺ to Fe²⁺, forming tetrathionate (S₄O₆²⁻) as a product :

This reaction occurs via a transient iron-sulfite complex .

Industrial Preparation

Na₂SO₃ is produced by absorbing SO₂ gas into sodium carbonate or hydroxide solutions :

\ce{SO2+Na2CO3->Na2SO3+CO2^}

The process involves intermediate bisulfite (NaHSO₃) formation .

Thiosulfate Formation

Sulfite reacts with sulfide (HS⁻) under alkaline conditions to form thiosulfate (S₂O₃²⁻) :

Kinetics : The rate follows , where .

Polythionate and Elemental Sulfur Formation

Side reactions in sulfide-sulfite systems produce polythionates (e.g., S₃O₆²⁻) and S₈, described by the rate equation :

Bisulfite Adduct Formation

This compound reacts with aldehydes (RCHO) to form bisulfite adducts, a key reaction in organic synthesis :

Oxygen Scavenging

Na₂SO₃ removes dissolved O₂ in boiler water to prevent corrosion :

Operational Conditions : Effective at 270 g/L solubility (20°C) .

Flue Gas Desulfurization

Sulfite solutions absorb SO₂, with thiosulfate biphasic behavior critical for process efficiency .

Q & A

Basic Research Questions

Q. How can sodium sulfite standard solutions be prepared and validated for analytical studies?

- Methodological Answer : this compound solutions should be prepared under inert atmospheres (e.g., nitrogen purging) to prevent oxidation. For validation, use iodometric titration to quantify sulfite concentration, where excess iodine reacts with sulfite and the endpoint is determined via starch indicator . For isotopic analysis, ensure sulfide removal via nitrogen stripping if sulfide concentrations exceed 0.01 mg/L to avoid isotopic contamination .

Q. What experimental designs are suitable for studying this compound’s role in tannin extraction from biomass?

- Methodological Answer : A 3 × 5 factorial design is effective, testing variables like extraction time (2–4 hours) and this compound doses (0–4% of biomass mass). Use ANOVA and regression models (linear/quadratic) to analyze dose-response relationships and identify optimal conditions . Replicate experiments at least three times to ensure statistical robustness.

Q. How can sulfite oxidation kinetics be monitored in aqueous systems?

- Methodological Answer : Employ UV-Vis spectroscopy or HPLC to track sulfite degradation products (e.g., sulfate). Control pH (6–8) and temperature (20–25°C) to mimic environmental conditions. Use phosphate buffers to stabilize pH during kinetic assays .

Advanced Research Questions

Q. How do this compound concentrations influence anion exchange resin sorption dynamics, and what mechanisms explain deviations from stoichiometric models?

- Methodological Answer : At concentrations ≤8%, sorption follows ion-exchange stoichiometry (Equation: -resin + ). Above 8%, non-stoichiometric sorption occurs due to resin matrix swelling or secondary interactions (e.g., hydrogen bonding). Characterize resin capacity via dynamic exchange experiments and validate with FTIR/XPS to identify binding mechanisms .

Q. How does this compound interact with hydroxyl radicals in advanced oxidation processes (AOPs), and how can this affect experimental outcomes?

- Methodological Answer : this compound acts as a hydroxyl radical () scavenger in UV/O systems, competing with target pollutants. Quantify production using probe compounds (e.g., para-chlorobenzoic acid) and compare degradation rates with/without sulfite. Use radical quenching tests (e.g., tert-butanol) to isolate sulfite’s scavenging effect .

Q. What statistical approaches resolve contradictions in dose-response data for this compound in biomass processing?

- Methodological Answer : Apply mixed-effects models to account for variability in biomass composition. For non-linear trends (e.g., tannin yield vs. sulfite dose), use segmented regression or ANCOVA to identify inflection points. Reconcile discrepancies by testing hypotheses like sulfite-induced lignin depolymerization vs. tannin degradation .

Q. Analytical Challenges and Solutions

Q. How can impurities in this compound reagents affect spectroscopic analysis, and what quality control measures are critical?

- Methodological Answer : Trace metals (e.g., Fe) in this compound can catalyze oxidation, skewing results. Pre-treat reagents with chelating agents (e.g., EDTA) or use USP-grade this compound (≥95% purity). Validate purity via phenolphthalein titration (pink endpoint indicates unreacted sulfite) .

Q. What protocols ensure reproducibility in this compound-based redox experiments?

- Methodological Answer : Standardize oxygen exclusion methods (e.g., glovebox preparation, nitrogen-sparged solvents). Monitor dissolved oxygen via Clark electrodes and validate sulfite stability using cyclic voltammetry. Report all environmental parameters (humidity, light exposure) in metadata .

Q. Tables for Key Experimental Parameters

Q. Key Research Gaps

- Mechanistic Insights : The role of sulfite in lignin depolymerization vs. tannin stabilization remains unresolved .

- Environmental Fate : Long-term stability of sulfite-derived radicals in aquatic systems requires further study .

Propriétés

IUPAC Name |

disodium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHJYWRUCIMESM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SO3, Na2O3S | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_sulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-15-5 (heptahydrate), 10579-83-6 (unspecified hydrochloride salt) | |

| Record name | Sodium sulfite [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044260 | |

| Record name | Sodium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium sulfite is a white odorless powder. Density 2.633 g / cm3. Moderately toxic. Sinks in water and dissolves slowly. Also transported as a heptahydrate Na2SO3.7H2O., Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White crystalline powder or colourless crystals, White odorless powder; [CAMEO], WHITE CRYSTALS OR POWDER. | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfurous acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM SULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1082 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in 3.2 parts (NTP, 1992), Colorless, monoclinic crystals; demsity: 1.56 g/cu cm; solubility: 30.7 g/100 g water at 25 °C; slightly solluble in ethanol; unstable /Sodium sulfite heptahydrate/, In water, 30.7 g/100 g water at 25 °C, Soluble in 3.2 parts water, Soluble in glycerol; very slightly soluble in alcohol, Sparingly soluble in alcohol, For more Solubility (Complete) data for Sodium sulfite (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 22 (good) | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.633 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.63 g/cu cm, 2.63 g/cm³ | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible (NTP, 1992) | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Small crystals or powder, White hexagonal crystals, White crystals or powder | |

CAS No. |

7757-83-7 | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfite [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium sulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTK01UQK3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium sulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes (NTP, 1992), 911 °C, >500 °C | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.